molecular formula C15H9NO4 B187233 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid CAS No. 4649-27-8

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

Cat. No. B187233
CAS RN: 4649-27-8
M. Wt: 267.24 g/mol
InChI Key: LJQKDUGNSCMZSJ-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid is a chemical compound with the molecular formula C15H9NO4 . It has a molecular weight of 267.24 g/mol . The IUPAC name for this compound is 1,3-dioxo-2-phenylisoindole-5-carboxylic acid .


Synthesis Analysis

The synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid derivatives involves a range of nucleophilic displacements on the core intermediate, followed by arylboronic acid coupling .


Molecular Structure Analysis

The molecular structure of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid consists of a phenyl group attached to an isoindoline ring, which has two carbonyl groups at the 1 and 3 positions and a carboxylic acid group at the 5 position .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 74.7 Ų .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • N-isoindoline-1,3-dione heterocycles, which include 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, have potential use in pharmaceutical synthesis .
    • The synthesis process of N-isoindoline-1,3-diones heterocycles is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
    • The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .
  • Herbicides

    • N-isoindoline-1,3-dione heterocycles are also used in the production of herbicides .
  • Colorants and Dyes

    • These compounds have applications in the production of colorants and dyes .
  • Organic Synthesis

    • Carboxylic acids, including 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, have a wide range of applications in organic synthesis .
    • They can be used to obtain small molecules, macromolecules, synthetic or natural polymers .
    • Carboxylic acids are highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Nanotechnology

    • Carboxylic acids are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
    • This can have large advantages in producing more active catalysts and thus an application in green nanotechnology .
  • Polymers

    • In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
    • They can be used for the modification of surfaces of nanostructures such as carbon nanotubes and graphene .
  • Proteomics Research

    • This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Chemical Synthesis

    • Carboxylic acids, including 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, are used in chemical synthesis .
    • They can be used to obtain small molecules, macromolecules, synthetic or natural polymers .
    • Carboxylic acids are highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Surface Modification

    • In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
    • This can have large advantages in producing more active catalysts and thus an application in green nanotechnology .
  • Medical Field

    • Carboxylic acids, including 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, have applications in the medical field .
  • Pharmacy

    • Carboxylic acids are used in the pharmacy for the synthesis of various drugs .
  • Food Industry

    • Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation .
    • Most of these type of carboxylic acids are applied in the food industry .

properties

IUPAC Name

1,3-dioxo-2-phenylisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQKDUGNSCMZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196853
Record name 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid

CAS RN

4649-27-8
Record name 4-Carboxy-N-phenylphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4649-27-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CARBOXY-N-PHENYLPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9AXG6CBX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-carboxyphthalic anhydride (benzene tricarboxylic acid anhydride) (1.0 g, 0.0052 mol), aniline (0.96 g, 0.0104 mol), and 70–80 mls of glacial acetic acid were added to a 100 ml round-bottom flask equipped with a reflux condenser, heating mantle and stir plate. The system was placed under a N2 atmosphere. A white solid precipitated out of the clear pale yellow solution within 1 minute. The mixture was heated to a gentle reflux. More precipitate formed during the course of the reaction. After 12 hours the mixture was cooled to room temperature and concentrated under vacuum with a rotary evaporator. The crude material was reprecipitated in 1,4-dioxane and IN HCl. The resultant white precipitate was filtered through a Buchner funnel and washed three times with 15 ml of water. The product was dried in air for 24 hours and then in vacuo for 48–72 hours to afford 1.25 g (90%) 109 as a white fluffy solid: mp=257–258° C.; Rf 0.83 (A): Rf 0.76 (B): Rf 0.62 (D): IR (cm−1): 2800–3125 (OH), 3071 (C═CH), 2665 (C—H), 1788 (C═O), 1719 (bs, C═O), 1602 (C═C), 1596 (C═C), 1504 (C═C), 1487 (C═C), 1399 (C—O), 1124 (C—O), 724 (C═CH); MS m/z (rel intensity) 267 (16), 266 (100).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Ö Gunduğdu, SAA Noma, T Taskin-Tok, B Ateş… - Journal of Molecular …, 2020 - Elsevier
The aim of the present study was to synthesis of isoindole-1,3(2H)-dione (Phthalimides) derivatives and to investigation the inhibition of xanthine oxidase (XO). In study, xanthine …
Number of citations: 13 www.sciencedirect.com
R Caraballo, M Larsson, SK Nilsson, M Ericsson… - European Journal of …, 2015 - Elsevier
The risk of cardiovascular events increases in individuals with elevated plasma triglyceride (TG) levels, therefore advocating the need for efficient TG-lowering drugs. In the blood …
Number of citations: 10 www.sciencedirect.com

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